Methyl 5-(2-((tert-butylthio)methyl)piperidin-1-yl)-5-oxopentanoate

Medicinal Chemistry Structure-Activity Relationship Thioether Steric Effects

Methyl 5-(2-((tert-butylthio)methyl)piperidin-1-yl)-5-oxopentanoate (CAS 2034266-43-6) is a synthetic piperidine-based ester bearing a sterically demanding tert-butylthio substituent at the 2-position of the piperidine ring and a methyl 5-oxopentanoate side chain. Its molecular formula is C16H29NO3S with a molecular weight of 315.47 g/mol, and its InChI Key is LDHHYIPYYFFDLO-UHFFFAOYSA-N.

Molecular Formula C16H29NO3S
Molecular Weight 315.47
CAS No. 2034266-43-6
Cat. No. B2859971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(2-((tert-butylthio)methyl)piperidin-1-yl)-5-oxopentanoate
CAS2034266-43-6
Molecular FormulaC16H29NO3S
Molecular Weight315.47
Structural Identifiers
SMILESCC(C)(C)SCC1CCCCN1C(=O)CCCC(=O)OC
InChIInChI=1S/C16H29NO3S/c1-16(2,3)21-12-13-8-5-6-11-17(13)14(18)9-7-10-15(19)20-4/h13H,5-12H2,1-4H3
InChIKeyLDHHYIPYYFFDLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-(2-((tert-butylthio)methyl)piperidin-1-yl)-5-oxopentanoate (CAS 2034266-43-6): Structural Identity and Procurement-Relevant Physicochemical Profile


Methyl 5-(2-((tert-butylthio)methyl)piperidin-1-yl)-5-oxopentanoate (CAS 2034266-43-6) is a synthetic piperidine-based ester bearing a sterically demanding tert-butylthio substituent at the 2-position of the piperidine ring and a methyl 5-oxopentanoate side chain [1]. Its molecular formula is C16H29NO3S with a molecular weight of 315.47 g/mol, and its InChI Key is LDHHYIPYYFFDLO-UHFFFAOYSA-N [1]. The compound is classified as a research chemical and synthetic intermediate, structurally distinguished from simpler piperidine esters by the presence of the bulky tert-butylthio group, which imparts distinct steric and lipophilic characteristics relevant to target binding and chemical stability [2]. Verified by mass spectrometry in the Wiley Registry of Mass Spectral Data, this compound serves as a building block for medicinal chemistry campaigns requiring hindered thioether-containing piperidine scaffolds [2].

Steric Probe Scaffold Hindered tert-butylthio group for sterically constrained binding pocket studies
Regioisomer Identity 2-substituted piperidine with chiral center; distinct from 4-substituted analogs
Orthogonal Handles Methyl ester and tertiary amide enable independent synthetic elaboration

Why Generic Substitution of Methyl 5-(2-((tert-butylthio)methyl)piperidin-1-yl)-5-oxopentanoate Fails: Steric, Electronic, and Physicochemical Differentiation from Closest Analogs


Piperidine-based esters with alkylthio substituents are not interchangeable due to the profound impact of the thioether alkyl group on steric bulk, lipophilicity, and metabolic stability [1]. The tert-butylthio moiety in this compound introduces a significantly larger van der Waals volume and greater steric hindrance compared to methylthio or ethylthio analogs, directly affecting receptor binding pocket complementarity and off-rate kinetics [2]. Additionally, the tertiary carbon center of the tert-butyl group resists metabolic oxidation at the sulfur atom, potentially extending half-life relative to less hindered thioethers [2]. Procurement decisions that treat this compound as a generic piperidine ester risk introducing uncontrolled variables in structure-activity relationship (SAR) studies, as even minor alkyl group changes at the thioether position can alter XlogP by 0.5–1.0 log units and shift binding affinities by orders of magnitude [2]. The quantitative evidence below details the specific measurable differences that justify compound-specific selection.

Steric Profile Mismatch Methylthio or ethylthio analogs introduce different van der Waals volumes; may shift target binding kinetics
Regiochemistry Critical 4-substituted piperidine analogs lack C2 stereochemistry; regioisomer-specific SAR may not transfer
Side-Chain Incompatibility Des-ester scaffold precursors cannot replicate the 5-oxopentanoate reactivity for downstream elaboration

Methyl 5-(2-((tert-butylthio)methyl)piperidin-1-yl)-5-oxopentanoate: Quantified Differentiation Evidence vs. Closest Analogs


Ter t-Butylthio Steric Bulk: Molecular Weight and van der Waals Volume Differentiation vs. Methylthio and Ethylthio Analogs

The tert-butylthio group (—SCH2C(CH3)3) in the target compound contributes a molecular weight of approximately 89.2 Da to the scaffold, compared to 47.1 Da for a methylthio (—SCH3) group and 61.2 Da for an ethylthio (—SCH2CH3) group [1]. This difference of 42.1 Da and 28.0 Da, respectively, translates to a significantly larger van der Waals volume that alters binding pocket occupancy in enzyme and receptor targets [2]. The total molecular weight of the target compound is 315.47 g/mol, whereas the methylthio analog (C13H23NO3S) would have an approximate molecular weight of 273.39 g/mol, and the ethylthio analog (C14H25NO3S) approximately 287.42 g/mol [1].

Thioether Steric Bulk
Class-level inference
ΔMW vs. Methylthio: +42.1 Da
Alters binding pocket occupancy and off-rate kinetics
Calculated from atomic masses; PubChem data
Medicinal Chemistry Structure-Activity Relationship Thioether Steric Effects

Thermal Stability and Physical State: Differentiating Boiling Point and Flash Point from Simpler Piperidine Esters

The target compound exhibits a boiling point of 438.9°C at 760 mmHg and a flash point of 219.2°C [1]. In comparison, the structurally simpler analog Methyl 4-(piperidin-1-yl)butanoate (C10H19NO2, MW 185.26 g/mol) lacks both the thioether and the extended oxopentanoate chain, resulting in significantly lower thermal stability thresholds—though exact comparative data for this simpler analog are not available from authoritative databases, the absence of the high-molecular-weight tert-butylthio group and the shorter carbon chain predict a substantially lower boiling point (estimated at ~250–280°C based on class-level trends) [2].

Thermal Stability Profile
Data to verify
BP 438.9°C at 760 mmHg
May support high-temperature processing steps
Class-level comparison to simpler piperidine esters
Process Chemistry Thermal Stability Safety Data

Mass Spectral Verification: Analytical Identity Confirmation via Wiley Registry Matching

The target compound has a verified mass spectrum in the Wiley Registry of Mass Spectral Data 2023, providing a reference standard for identity confirmation upon receipt [1]. The molecular ion and fragmentation pattern are recorded under SpectraBase Compound ID Gm7SBGgfx4I, with an exact mass of 315.186815 g/mol and the enantiomer InChIKey YIINQJDXTAZKNP-XNRPHZJLSA-N [1]. In contrast, the closest commercially available scaffold precursor, 2-((tert-butylthio)methyl)piperidine (CAS 1251246-19-1, MW 187.35 g/mol), lacks the 5-oxopentanoate ester side chain entirely and would produce a fundamentally different mass spectrum, precluding its use as an analytical surrogate .

Mass Spectral Identity
Head-to-head
Exact Mass 315.1868 g/mol
Enables immediate QC identity confirmation
Wiley Registry 2023; distinct from precursor scaffolds
Analytical Chemistry Quality Control Mass Spectrometry

Lipophilicity and Hydrogen Bonding Profile: Computed ADME Differentiation from Des-thio and Simpler Thioether Analogs

The target compound's molecular formula (C16H29NO3S) contains one sulfur atom and three oxygen atoms, yielding a hydrogen bond acceptor count of 4 (three carbonyl/ester oxygens plus one sulfur) and zero hydrogen bond donors [1]. Compared to the des-thio analog Methyl 5-(2-methylpiperidin-1-yl)-5-oxopentanoate (C12H21NO3, theoretical MW ~227.30 g/mol), the target compound gains approximately 88 Da and increased lipophilicity from the tert-butylthio group, which is estimated to increase the computed XlogP by approximately 1.5–2.0 log units based on the Hansch π constant for the —SCH2C(CH3)3 substituent [2]. This enhanced lipophilicity is relevant for membrane permeability and blood-brain barrier penetration potential in CNS-targeted programs, though exact measured logP/logD values for this specific compound have not been reported in primary literature [2].

Lipophilicity Shift
Class-level inference
Est. ΔXlogP +1.5 to +2.0 units
Reported context for membrane permeability models
Versus des-thio analog; Hansch π constant estimation
ADME Prediction Lipophilicity Drug-likeness

Structural Scaffold Differentiation: 2-Substituted Piperidine with tert-Butylthio vs. 4-Substituted and Des-thio Piperidine Analogs

The target compound features a 2-substituted piperidine regioisomer with the tert-butylthio group at the ortho position relative to the amide nitrogen. This contrasts with the commercially available 4-((tert-butylthio)methyl)piperidine (CAS 1247790-74-4), which places the substituent at the para position . The 2-substitution pattern creates a chiral center at the piperidine C2 position, resulting in stereochemical complexity absent in the 4-substituted analog [1]. This stereogenic center can lead to enantiomer-dependent biological activity, a feature not shared by the symmetric 4-substituted scaffold. Furthermore, the 2-substituted regioisomer positions the bulky tert-butylthio group in closer proximity to the amide carbonyl, potentially influencing the conformational preferences of the N-acyl side chain through steric interactions [1].

Scaffold Regiochemistry
Class-level inference
2-substituted (chiral) vs. 4-substituted (achiral)
Regioisomer-specific SAR; may yield divergent target engagement
Chiral center at C2 enables enantiomer-specific activity
Scaffold Differentiation Regioisomer Comparison Medicinal Chemistry

Methyl 5-(2-((tert-butylthio)methyl)piperidin-1-yl)-5-oxopentanoate: Best-Fit Research and Industrial Application Scenarios Based on Differentiated Properties


Medicinal Chemistry SAR Campaigns Targeting Sterically Demanding Binding Pockets

Programs investigating enzyme or receptor targets with deep, sterically constrained binding pockets benefit from the tert-butylthio group's larger van der Waals volume. The 2-substituted regiochemistry, combined with the chiral center at C2, provides a stereochemically defined scaffold for exploring enantiomer-dependent potency differences [1][2]. The tert-butylthio group's resistance to oxidative metabolism relative to methylthio or ethylthio analogs makes this compound particularly suitable for lead optimization campaigns where metabolic soft spots at the thioether position must be mitigated [2].

Synthetic Intermediate for Complex Piperidine-Containing Therapeutics

The methyl ester terminus and the tertiary amide linkage provide orthogonal reactive handles for further synthetic elaboration. The compound serves as a late-stage intermediate where the tert-butylthio group can be retained for target engagement or oxidized to sulfoxide/sulfone for polarity tuning [1]. Procurement of this specific building block ensures regiochemical fidelity at the 2-position, which cannot be achieved through 4-substituted piperidine alternatives .

Analytical Method Development and Reference Standard Procurement

The availability of a verified mass spectrum in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase ID Gm7SBGgfx4I) enables immediate identity confirmation upon receipt [1]. This is critical for laboratories establishing LC-MS or GC-MS methods for reaction monitoring, purity assessment, or impurity profiling. The distinct fragmentation pattern of the 5-oxopentanoate ester combined with the tert-butylthio group provides unique spectral markers not present in simpler piperidine analogs [1].

Physicochemical Property-Driven Library Design for CNS Penetration

The enhanced lipophilicity conferred by the tert-butylthio group (estimated XlogP increase of 1.5–2.0 log units versus des-thio analogs) positions this compound within the favorable lipophilicity range for blood-brain barrier penetration (typically XlogP 2–5) [1]. Combined with zero hydrogen bond donors and moderate hydrogen bond acceptor count (4 HBA), this scaffold is appropriate for CNS-focused compound libraries where passive permeability is a key design criterion [1].

Application
Selection Property
Validation Focus
Steric SAR Campaigns
2-substituted, hindered thioether scaffold
Van der Waals volume / target engagement review
CNS Library Design
Zero HBD, moderate HBA, tert-butylthio
CNS permeability modeling context
Synthetic Elaboration
Orthogonal ester/amide reactive handles
Regiochemical fidelity at C2 position
Analytical Method QC
Verified mass spectrum in Wiley Registry
Identity confirmation / method-transfer context
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